3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde

Description

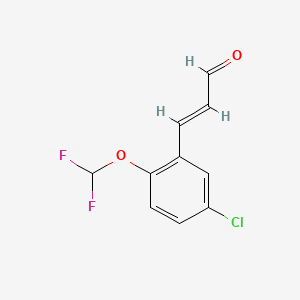

3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a substituted phenyl ring with a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position. The electron-withdrawing chloro and difluoromethoxy substituents likely influence its electronic properties, solubility, and stability.

Properties

Molecular Formula |

C10H7ClF2O2 |

|---|---|

Molecular Weight |

232.61 g/mol |

IUPAC Name |

(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enal |

InChI |

InChI=1S/C10H7ClF2O2/c11-8-3-4-9(15-10(12)13)7(6-8)2-1-5-14/h1-6,10H/b2-1+ |

InChI Key |

PCWDRWFYSLXDGL-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C=O)OC(F)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC=O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the benzaldehyde derivative reacts with an appropriate aldehyde or ketone to form the acrylaldehyde product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions

Major Products Formed

Oxidation: 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylic acid.

Reduction: 3-(5-Chloro-2-(difluoromethoxy)phenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxy group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

- Melting Points : The presence of bulky or rigid groups correlates with higher melting points. For example, S42 (131–133°C) has a linear phenylethynyl group, enhancing crystallinity, whereas S46 (60–61°C) with flexible cyclopropylmethoxy and difluoromethoxy groups exhibits lower melting points. The target compound’s 5-chloro and 2-difluoromethoxy substituents may result in intermediate melting behavior, similar to S47 (80–82°C).

- Synthetic Yields : S47 achieved the highest yield (78%), likely due to minimal steric hindrance from its dihydrodioxin ring. In contrast, S41 (45%) and S46 (40%) faced lower yields, possibly due to challenges in forming boronate esters or difluoromethoxy groups.

Spectroscopic and Electronic Properties

- NMR Shifts : The difluoromethoxy group in S46 caused distinct ¹⁹F NMR signals at δ -82.5 and -84.2 ppm, while its ¹H NMR showed deshielded aromatic protons (δ 7.45–7.90 ppm). The target compound’s chloro and difluoromethoxy groups would similarly deshield neighboring protons and generate characteristic ¹⁹F signals.

- HRMS Data : The target compound’s molecular formula (C₁₀H₆ClF₂O₂) predicts an [M + H]⁺ ion at m/z 245.0012 (calculated via isotopic pattern simulation). This contrasts with S46’s [M + H]⁺ at 269.0984, reflecting its larger cyclopropylmethoxy group.

Key Research Findings

Electronic and Steric Effects

- Electron-Withdrawing Groups : The chloro and difluoromethoxy substituents in the target compound enhance the electrophilicity of the α,β-unsaturated aldehyde, favoring conjugate addition reactions. This aligns with S46, where the difluoromethoxy group likely stabilizes intermediates via inductive effects.

- Steric Hindrance : The 2-position difluoromethoxy group in the target compound may hinder rotation about the phenyl–acrylaldehyde bond, creating a planar conformation that enhances conjugation. Similar steric effects are observed in S42’s phenylethynyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.